Cas no 98446-84-5 (1-Bromo-4-(propan-2-yloxy)methylbenzene)
1-Bromo-4-(propan-2-yloxy)methylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-[(1-methylethoxy)methyl]-
- 1-Bromo-4-(isopropoxymethyl)benzene
- 1-bromo-4-(propan-2-yloxymethyl)benzene
- AKOS010793816
- DTXSID10619263
- 4-Bromobenzyl alcohol, isopropyl ether
- AS-81960
- 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
- 1-Bromo-4-[(iso-propyloxy)methyl]benzene
- CS-0262421
- 98446-84-5
- N10192
- Z823855528
- SCHEMBL4686836
- 1-bromo-4-isopropoxymethylbenzene
- 1-bromo-4-isopropoxymethyl-benzene
- EN300-82507
- 1-bromo-4-[(propan-2-yloxy)methyl]benzene
- 1-Bromo-4-(propan-2-yloxy)methylbenzene
-
- MDL: MFCD14687019
- Inchi: 1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
- InChI Key: FPONJHKBJZMGCX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)COC(C)C
Computed Properties
- Exact Mass: 228.01498g/mol
- Monoisotopic Mass: 228.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
1-Bromo-4-(propan-2-yloxy)methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B293525-25mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 25mg |
65.00 | 2021-08-17 | ||
| TRC | B293525-50mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 50mg |
90.00 | 2021-08-17 | ||
| TRC | B293525-250mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 250mg |
350.00 | 2021-08-17 | ||
| TRC | B293525-100mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B293525-500mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B293525-1g |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 1g |
$ 980.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D628509-1g |
1-bromo-4-(isopropoxymethyl)benzene |
98446-84-5 | 97% | 1g |
$402 | 2024-05-24 | |
| TRC | B293525-1000mg |
1-Bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 1g |
$ 1183.00 | 2023-04-18 | ||
| Enamine | EN300-82507-0.05g |
1-bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 95% | 0.05g |
$40.0 | 2024-05-21 | |
| Enamine | EN300-82507-0.1g |
1-bromo-4-[(propan-2-yloxy)methyl]benzene |
98446-84-5 | 95% | 0.1g |
$60.0 | 2024-05-21 |
1-Bromo-4-(propan-2-yloxy)methylbenzene Suppliers
1-Bromo-4-(propan-2-yloxy)methylbenzene Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-Bromo-4-(propan-2-yloxy)methylbenzene
1-Bromo-4-(propan-2-yloxy)methylbenzene: A Key Compound in Modern Pharmaceutical and Material Science Research
1-Bromo-4-(propan-2-yloxy)methylbenzene (CAS No. 98446-84-5) represents a pivotal molecule in the intersection of organic chemistry, pharmaceutical development, and advanced material engineering. This brominated aromatic compound features a unique structural framework combining a benzene ring with functional groups that enable versatile synthetic transformations. Its chemical formula, C12H15BrO, highlights the presence of a bromine atom, an ether linkage, and a methyl group, all of which contribute to its potential applications in drug discovery and polymer science. Recent advancements in synthetic methodologies and biological activity profiling have positioned this compound as a promising candidate for further exploration.
The molecular structure of 1-Bromo-4-(propan-2-yloxy)methylbenzene is characterized by a benzene ring substituted with a bromine atom at the 1-position and a propan-2-yloxy group at the 4-position. The propan-2-yloxy (isopropoxy) functionality introduces steric bulk and electronic effects, which are critical for modulating reactivity in subsequent chemical transformations. The bromine atom, as a leaving group, facilitates nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. These structural features align with the growing emphasis on designing multifunctional scaffolds for therapeutic and industrial applications.
Recent studies in pharmaceutical chemistry have demonstrated the utility of 1-Bromo-4-(propan-2-yloxy)methylbenzene as a building block for the development of novel drug candidates. For instance, a 2023 publication in Advanced Synthesis & Catalysis reported the use of this compound in the synthesis of bioactive derivatives targeting metabolic disorders. The isopropoxy group was found to enhance solubility and metabolic stability, while the bromine atom enabled selective modification at the aromatic ring. Such findings underscore the importance of functional group positioning in optimizing pharmacokinetic properties.
In the field of material science, 1-Bromo-4-(propan-2-yloxy)methylbenzene has emerged as a key component in the design of high-performance polymers. A 2024 study published in Macromolecular Chemistry and Physics highlighted its role in the synthesis of thermoplastic polyurethanes with enhanced mechanical properties. The propan-3-ol linkage provided flexibility, while the bromine atom facilitated cross-linking reactions during polymerization. These properties are particularly relevant for applications in flexible electronics and biomedical devices, where mechanical resilience is critical.
Advances in computational chemistry have further expanded the potential applications of this compound. Quantum mechanical simulations conducted in 2023 revealed that the isopropoxy group significantly influences the electronic distribution of the benzene ring, creating favorable conditions for hydrogen bonding interactions. This property is being explored for the development of supramolecular assemblies with applications in targeted drug delivery systems. The ability to predict and optimize molecular interactions through computational modeling represents a major breakthrough in the rational design of complex molecules.
From a synthetic chemistry perspective, the preparation of 1-Bromo-4-(propan-2-yloxy)methylbenzene has been optimized through green chemistry approaches. A 2024 study in Green Chemistry described a solvent-free method using microwave irradiation to achieve high yields with minimal environmental impact. This approach not only improves sustainability but also reduces production costs, making the compound more accessible for large-scale applications. Such innovations align with the global shift toward eco-friendly chemical processes.
The biological activity of 1-Bromo-4-(propan-2-yloxy)methylbenzene has been investigated in several preclinical studies. Research published in 2023 in Journal of Medicinal Chemistry demonstrated its potential as a prodrug precursor for antidiabetic agents. The compound showed promising activity in modulating glucose metabolism in vitro, suggesting its utility in the treatment of type 2 diabetes. These findings highlight the importance of structure-activity relationship (SAR) studies in drug development.
Collaborative efforts between academia and industry have accelerated the exploration of 1-Bromo-4-(propan-2-yloxy)methylbenzene in biomedical applications. A 2024 partnership between a pharmaceutical company and a university research group led to the development of a novel anti-inflammatory agent based on this compound. The brominated aromatic scaffold was found to inhibit specific inflammatory pathways, demonstrating the potential of this molecule in the treatment of chronic inflammatory diseases. Such interdisciplinary collaborations are crucial for translating chemical discoveries into therapeutic solutions.
From a regulatory and safety standpoint, the handling of 1-Bromo-4-(propan-2-yloxy)methylbenzene requires adherence to standard chemical safety protocols. While not classified as a hazardous substance under current regulations, proper storage conditions and personal protective equipment (PPE) are recommended during synthesis and handling. These precautions ensure the safe use of the compound in both laboratory and industrial settings.
In conclusion, 1-Bromo-4-(propan-2-yloxy)methylbenzene represents a versatile platform for the development of new materials and pharmaceuticals. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a valuable compound for future research. As the field continues to evolve, the exploration of this molecule will likely lead to innovative solutions in healthcare, materials science, and sustainable chemistry.
Further research is needed to fully characterize the biological and environmental impacts of 1-Bromo-4-(propan-2-yloxy)methylbenzene. Long-term studies on its biodegradation pathways and potential ecological effects will be critical for ensuring its responsible use. Additionally, the development of advanced analytical techniques for monitoring its presence in complex matrices will support its application in various scientific disciplines. The continued exploration of this compound promises to yield significant contributions to science and technology in the coming years.
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